(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine
Overview
Description
(Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C13H19NO2 . It is a subject of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropylmethyl group, a dimethoxyphenyl group, and an amine group . The exact structure can be found in various chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be found in chemical databases . Its molecular weight is 221.29 g/mol.Scientific Research Applications
Synthesis and Biological Evaluation
Cytotoxic Activity : The compound shows potential in cytotoxic activity, as indicated in a study where derivatives of benzo[b][1,6]naphthyridines, synthesized using similar amines, demonstrated significant cytotoxic properties against several cancer cell lines (Deady et al., 2003).
Role in Serotonin/Norepinephrine Reuptake Inhibition : A methodology involving the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, similar to the compound , was applied in the synthesis of a serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).
Chemical Synthesis and Analysis
Chiral Auxiliary Application : 1-(2,5-Dimethoxyphenyl)ethylamine, a compound similar in structure, was effectively used as a chiral auxiliary for diastereoselective alkylation (Kohara, Hashimoto, & Saigo, 1999).
Catalysis and Ring-Opening Reactions : The compound's structural analogs have been involved in Lewis acid-catalyzed ring-opening reactions, demonstrating their potential in synthetic organic chemistry (Lifchits & Charette, 2008).
Protecting Group for Amines : Compounds like the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, which share structural similarity, have been used as a new protecting group for amines in chemical syntheses (Snider & Wright, 2011).
Mass Spectrometry Analysis : Tris(2,6-dimethoxyphenyl)methyl carbenium ion, a related compound, has been used as a charge derivatization agent for the analysis of primary amines in MALDI mass spectrometry (Topolyan et al., 2016).
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is not specified in the available resources. It’s important to note that the compound is intended for research use only and not for human or veterinary use.
Future Directions
Properties
IUPAC Name |
1-cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-11(13(7-12)16-2)9-14-8-10-3-4-10/h5-7,10,14H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIICDCIJXSLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2CC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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